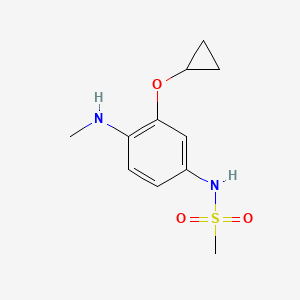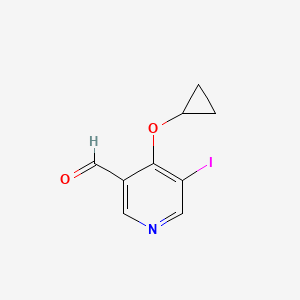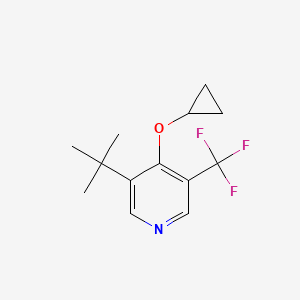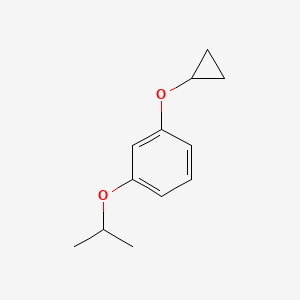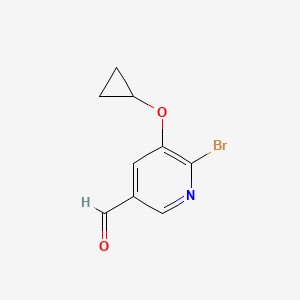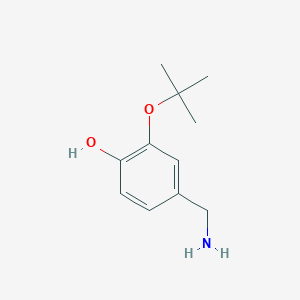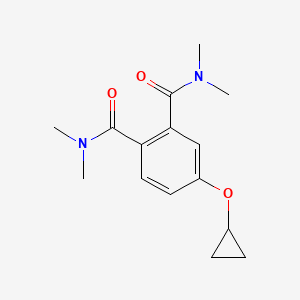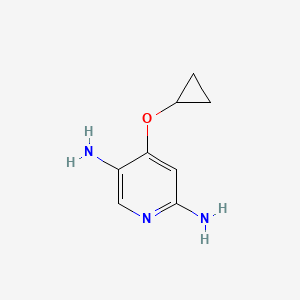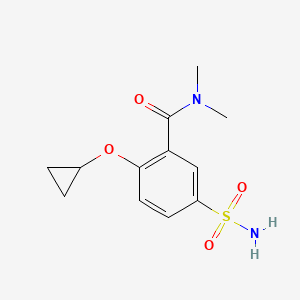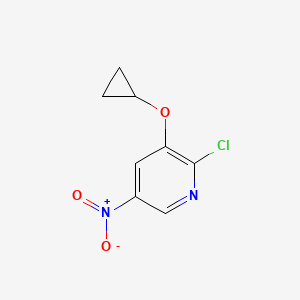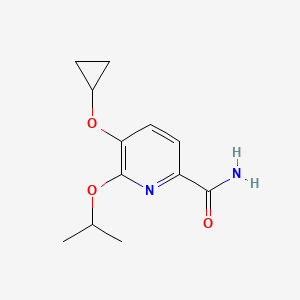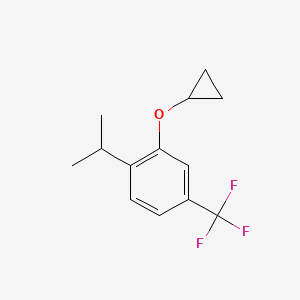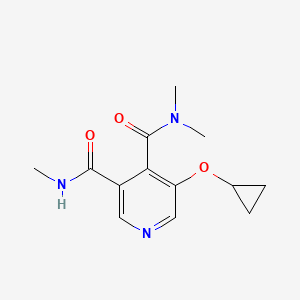
5-Cyclopropoxy-N3,N4,N4-trimethylpyridine-3,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-N3,N4,N4-trimethylpyridine-3,4-dicarboxamide is a complex organic compound characterized by its unique structural features.
Vorbereitungsmethoden
The synthesis of 5-Cyclopropoxy-N3,N4,N4-trimethylpyridine-3,4-dicarboxamide involves multiple steps, starting with the preparation of the pyridine core. The synthetic route typically includes the following steps:
Formation of the Pyridine Core: The pyridine core is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of Cyclopropoxy Group: The cyclopropoxy group is introduced via a nucleophilic substitution reaction.
Methylation: The N3 and N4 positions are methylated using methylating agents under controlled conditions.
Carboxamide Formation: The final step involves the formation of the dicarboxamide group through an amidation reaction
Industrial production methods for this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
5-Cyclopropoxy-N3,N4,N4-trimethylpyridine-3,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-N3,N4,N4-trimethylpyridine-3,4-dicarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-N3,N4,N4-trimethylpyridine-3,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
5-Cyclopropoxy-N3,N4,N4-trimethylpyridine-3,4-dicarboxamide can be compared with other similar compounds, such as:
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound has a similar pyridine core but differs in the substitution pattern and functional groups.
N1,N4-di(pyridin-3-yl)naphthalene-1,4-dicarboxamide: Another pyridine derivative with different structural features and applications
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H17N3O3 |
|---|---|
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
5-cyclopropyloxy-3-N,4-N,4-N-trimethylpyridine-3,4-dicarboxamide |
InChI |
InChI=1S/C13H17N3O3/c1-14-12(17)9-6-15-7-10(19-8-4-5-8)11(9)13(18)16(2)3/h6-8H,4-5H2,1-3H3,(H,14,17) |
InChI-Schlüssel |
DFXHPWBXVHWEBP-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CN=CC(=C1C(=O)N(C)C)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


